molecular formula C24H21NO2 B11068909 N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide

N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide

Cat. No.: B11068909
M. Wt: 355.4 g/mol
InChI Key: CLIBUSQNMXYUIO-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide is a synthetic organic compound that features a benzofuran ring, a phenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, such as the inhibition of cancer cell proliferation or the disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

Uniqueness

N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[4-(1-benzofuran-2-yl)phenyl]-2-phenylbutanamide

InChI

InChI=1S/C24H21NO2/c1-2-21(17-8-4-3-5-9-17)24(26)25-20-14-12-18(13-15-20)23-16-19-10-6-7-11-22(19)27-23/h3-16,21H,2H2,1H3,(H,25,26)

InChI Key

CLIBUSQNMXYUIO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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